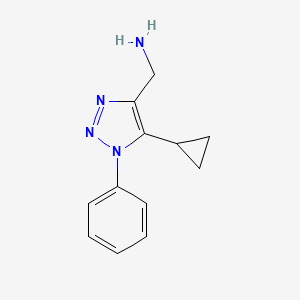

(5-cyclopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine

Description

Properties

IUPAC Name |

(5-cyclopropyl-1-phenyltriazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c13-8-11-12(9-6-7-9)16(15-14-11)10-4-2-1-3-5-10/h1-5,9H,6-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRLPBALRQDZQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=NN2C3=CC=CC=C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-cyclopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Methods often include the use of azides and alkynes in a copper-catalyzed reaction, which is a hallmark of triazole synthesis.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Study:

A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The compound's mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, crucial for cell survival and proliferation .

Anti-inflammatory Effects

Inflammation is a critical component in many diseases, including cancer and autoimmune disorders. Triazole derivatives have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. The compound has shown promise in reducing levels of TNF-alpha and IL-6 in animal models.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: It acts as an inhibitor for enzymes involved in metabolic pathways.

- Receptor Modulation: The compound may bind to specific receptors influencing cell signaling pathways.

- DNA Interaction: It has been suggested that triazole compounds can intercalate into DNA structures, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 1,2,3-triazol-4-yl-methanamine core but differ in substituents at positions 1, 2, or 4. Below is a detailed comparison based on synthesis, physicochemical properties, and biological relevance:

Structural Analogues and Substituent Effects

Physicochemical Properties

- Molecular Weight : The target compound (C₁₂H₁₄N₄, MW = 214.27 g/mol) is lighter than derivatives with bulky groups (e.g., N,N-dibenzyl analogues, MW > 300 g/mol) .

- Synthetic Accessibility : Most analogues are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), though reaction conditions vary (e.g., ultrasonic irradiation for water-compatible synthesis ).

Stability and Handling

- Storage recommendations for similar compounds include cool, dry conditions to prevent decomposition .

Preparation Methods

Formation of the Triazole Ring

The first step in synthesizing (5-cyclopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine is the formation of the triazole ring. This can be achieved by reacting a cyclopropyl azide with phenylacetylene in the presence of a copper(I) catalyst.

- Catalyst: Copper(I) hexafluorophosphate or similar copper(I) complexes.

- Solvent: Methanol or other polar solvents.

- Temperature: Room temperature or slightly elevated.

- Yield: Typically high, depending on the purity of starting materials and reaction conditions.

Introduction of the Methanamine Group

After forming the triazole ring, the next step involves introducing the methanamine group. This can be achieved through a series of reactions, including hydrolysis and reduction steps.

- Hydrolysis: The triazole derivative is first hydrolyzed to form a carboxylic acid intermediate.

- Reduction: The carboxylic acid is then reduced to form the corresponding alcohol.

- Amination: The alcohol is converted into the methanamine derivative through amination reactions.

Detailed Synthesis Protocol

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Cycloaddition | Cu(I) catalyst, MeOH, RT | High |

| 2 | Hydrolysis | NaOH, H2O, reflux | Moderate |

| 3 | Reduction | LiAlH4, THF, RT | High |

| 4 | Amination | NH2Cl, EtOH, RT | Moderate |

- Step 1: To a solution of cyclopropyl azide and phenylacetylene in methanol, add copper(I) hexafluorophosphate (0.5 mol%) and stir at room temperature until the starting materials are consumed.

- Step 2: Hydrolyze the resulting triazole derivative using sodium hydroxide in water under reflux conditions.

- Step 3: Reduce the carboxylic acid intermediate using lithium aluminum hydride in tetrahydrofuran at room temperature.

- Step 4: Convert the alcohol into the methanamine derivative by reacting it with chloramine in ethanol.

Spectroscopic Characterization

The synthesized compound can be characterized using various spectroscopic techniques:

- NMR: 1H NMR and 13C NMR to confirm the structure and identify key functional groups.

- FT-IR: To detect specific functional group vibrations.

- Mass Spectrometry: To confirm the molecular weight and purity.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (5-cyclopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine with high purity?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. A cyclopropyl-substituted alkyne reacts with a phenyl azide precursor under mild conditions (room temperature, aqueous/organic biphasic solvent). Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield optimization requires careful control of stoichiometry (1:1 azide:alkyne ratio) and catalyst loading (0.1–1 mol% CuSO₄·5H₂O with sodium ascorbate). Purity >95% is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structure of this compound be unambiguously confirmed?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Key signals include the cyclopropyl protons (δ 0.6–1.2 ppm, multiplet) and methanamine CH₂ (δ 3.2–3.8 ppm, singlet after D₂O exchange).

- HRMS : Exact mass calculated for C₁₂H₁₄N₄ ([M+H]⁺: 215.1294) must match experimental data within 5 ppm.

- X-ray crystallography : Single-crystal diffraction (using SHELXL ) resolves stereoelectronic effects, such as triazole ring planarity and cyclopropyl ring puckering .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence regioselectivity in subsequent functionalization reactions?

- Methodological Answer : The cyclopropyl group introduces steric hindrance, directing electrophilic substitutions (e.g., nitration, halogenation) to the para position of the phenyl ring. Computational studies (DFT, B3LYP/6-31G*) show that the cyclopropyl ring’s electron-withdrawing effect lowers the HOMO energy at the triazole’s C4 position, making it less reactive toward nucleophiles. Experimental validation involves competitive reactions with iodomethane (alkylation) and monitoring by LC-MS .

Q. What strategies resolve contradictory data between theoretical predictions and experimental binding affinities in biological assays?

- Methodological Answer :

- Step 1 : Validate computational models (e.g., molecular docking with AutoDock Vina) by comparing predicted vs. experimental IC₅₀ values for known triazole-based inhibitors.

- Step 2 : Perform alanine scanning mutagenesis on target proteins to identify critical binding residues overlooked in docking.

- Step 3 : Use isothermal titration calorimetry (ITC) to measure enthalpy/entropy contributions, which may explain discrepancies caused by solvation effects .

Q. How can crystallization challenges (e.g., twinning, low diffraction quality) be addressed for this compound?

- Methodological Answer :

- Solvent screening : Use high-throughput vapor diffusion (96-well plates) with polar aprotic solvents (DMSO, DMF) to improve crystal nucleation.

- Cryoprotection : Soak crystals in Paratone-N oil or glycerol-containing mother liquor to mitigate ice formation during data collection.

- Data processing : Apply the TWINABS module in SHELXL to deconvolute overlapping reflections in twinned crystals .

Key Considerations

- Contradictions in Literature : Some studies report CuAAC yields >90% , while others note <60% for sterically hindered cyclopropyl alkynes . Resolution requires adjusting reaction time (12–24 hr) and using ultrasound-assisted mixing.

- Safety Notes : The methanamine group may form reactive intermediates under acidic conditions; handle with inert atmosphere (N₂/Ar) during functionalization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.